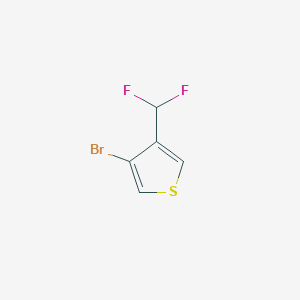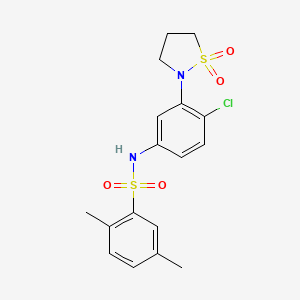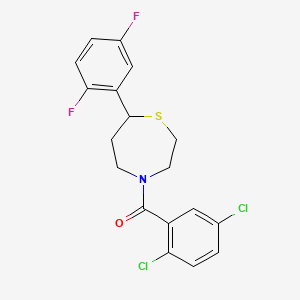
(2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on the synthesis and spectral characterization of novel compounds, including those related to thiazole and thiophene derivatives. These studies involve detailed structural optimization, vibrational spectra interpretation through density functional theory (DFT) calculations, and molecular docking studies to understand their potential biological activities. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone through various spectroscopic techniques and theoretical calculations, aiming to explore their antibacterial activity (Shahana & Yardily, 2020).
Antimicrobial and Antiviral Activities
Several studies have been conducted to synthesize compounds with enhanced antimicrobial and antiviral properties. For example, Chen et al. (2010) synthesized new derivatives of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide and evaluated their anti-tobacco mosaic virus activity, showcasing the potential of such compounds in antiviral research (Chen et al., 2010).
Material Science Applications
In the realm of material science, Shi et al. (2017) developed a new difluoro aromatic ketone monomer to prepare poly(arylene ether sulfone)s (PAES) bearing pendant groups. These materials were investigated for their hydroxide conductivity, dimensional change, water uptake, and alkaline stability, indicating the utility of such compounds in developing high-performance membranes for various applications (Shi et al., 2017).
Antioxidant Activity
Reddy et al. (2015) synthesized a series of urea, thiourea, and selenourea derivatives with thiazole moieties and evaluated their antioxidant activity. Their findings revealed that compounds with selenourea functionality exhibited potent antioxidant activity, suggesting the potential of such chemical frameworks in developing new antioxidant agents (Reddy et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2,5-dichlorophenyl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2NOS/c19-11-1-3-15(20)13(9-11)18(24)23-6-5-17(25-8-7-23)14-10-12(21)2-4-16(14)22/h1-4,9-10,17H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJJCCQBVPKSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


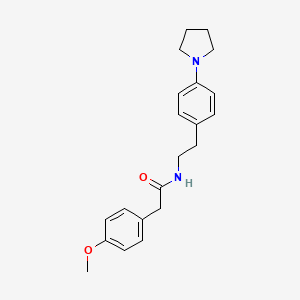
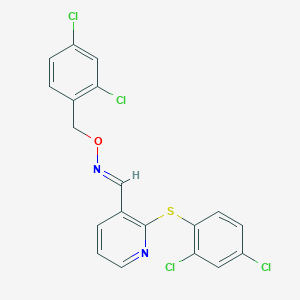
![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(1-phenylethyl)sulfanyl]-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2453481.png)

![2-ethyl-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2453489.png)

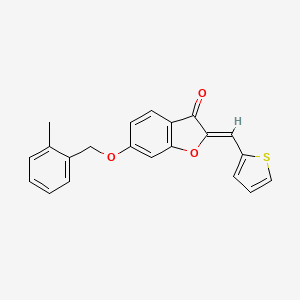
![N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2453493.png)

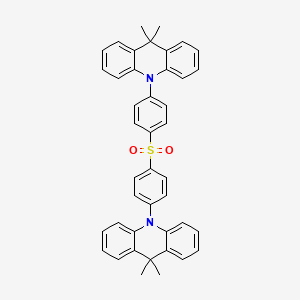
![1-(4-Chlorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2453498.png)
